molecular formula C12H17BrO B6156815 5-(4-bromophenyl)-2-methylpentan-2-ol CAS No. 87077-85-8

5-(4-bromophenyl)-2-methylpentan-2-ol

Cat. No. B6156815
CAS RN: 87077-85-8
M. Wt: 257.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-methylpentan-2-ol, or 4-bromophenyl-2-methylpentanol, is an organic compound of the alcohol class with a molecular formula of C10H15BrO. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. 4-bromophenyl-2-methylpentanol has been extensively studied in the areas of organic synthesis, drug research, and laboratory experiments.

Scientific Research Applications

4-bromophenyl-2-methylpentanol has been used in a variety of scientific research applications, including drug research and laboratory experiments. It has been used as a model compound for the study of the effects of brominated compounds on the environment, as well as in the study of the effects of organic pollutants on aquatic ecosystems. It has also been used as an intermediate in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-bromophenyl-2-methylpentanol is not fully understood. However, it is believed that the compound may act as a competitive inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. In addition, 4-bromophenyl-2-methylpentanol may also interact with other biomolecules, such as proteins, lipids, and nucleic acids, to produce a variety of biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromophenyl-2-methylpentanol have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in drug metabolism. In addition, it has been shown to cause a decrease in the activity of certain neurotransmitters, such as serotonin and dopamine, which may lead to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromophenyl-2-methylpentanol in laboratory experiments include its low toxicity and its ability to act as a competitive inhibitor of certain enzymes. However, the compound is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound is volatile and can easily evaporate, making it difficult to store for long periods of time.

Future Directions

The future directions for research on 4-bromophenyl-2-methylpentanol include further study of its biochemical and physiological effects, as well as its potential applications in drug research and laboratory experiments. In addition, further investigation into the mechanism of action of the compound is needed to gain a better understanding of its effects on the environment and aquatic ecosystems. Finally, further research into the synthesis of 4-bromophenyl-2-methylpentanol could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 4-bromophenyl-2-methylpentanol begins with the reaction of 4-bromophenol and 2-methylpentan-2-ol in an acid-catalyzed condensation reaction. The reaction is conducted in a solvent such as ethyl acetate or acetic acid, and the resulting product is a mixture of 4-bromophenyl-2-methylpentanol and 4-bromophenyl-2-methylpentan-2-one. The mixture is then separated by distillation to obtain the desired 4-bromophenyl-2-methylpentanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-bromophenyl)-2-methylpentan-2-ol involves the conversion of 4-bromobenzene to 4-bromoacetophenone, followed by the reaction of 4-bromoacetophenone with 2-methylpentan-2-ol in the presence of a reducing agent.", "Starting Materials": [ "4-bromobenzene", "acetic anhydride", "sodium acetate", "2-methylpentan-2-ol", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-bromobenzene to 4-bromoacetophenone", "4-bromobenzene + acetic anhydride + sodium acetate → 4-bromoacetophenone + acetic acid + sodium bromide", "Step 2: Reduction of 4-bromoacetophenone", "4-bromoacetophenone + sodium borohydride + hydrochloric acid → 5-(4-bromophenyl)-2-methylpentan-2-ol + sodium chloride + water", "Step 3: Purification of the product", "The product is extracted with diethyl ether, washed with water and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the pure product." ] }

CAS RN

87077-85-8

Product Name

5-(4-bromophenyl)-2-methylpentan-2-ol

Molecular Formula

C12H17BrO

Molecular Weight

257.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.